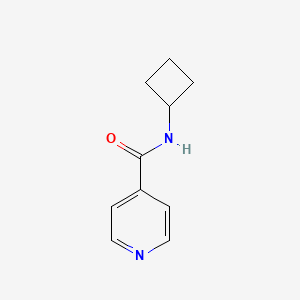![molecular formula C24H27FN4O3 B2725776 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione CAS No. 900295-93-4](/img/structure/B2725776.png)
3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine and fluorophenyl groups. Key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Incorporation of the Fluorophenyl Group: This is typically done through electrophilic aromatic substitution or via coupling reactions using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
4-(4-fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties and are often studied for their pharmacological properties.
Quinazoline derivatives: Compounds with a quinazoline core are widely researched for their potential therapeutic applications.
Uniqueness
3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNCUJAXRGCYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2725696.png)
![(1E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(pyrrolidin-1-yl)methanimine](/img/structure/B2725697.png)
![N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2725700.png)

![1-(2,5-dichlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2725703.png)
![N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2725705.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2725711.png)

![2-[(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2725713.png)
![4-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2725714.png)


